molecular formula C19H26Cl2N2O4 B8458503 (3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate

(3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate

Cat. No.: B8458503
M. Wt: 417.3 g/mol
InChI Key: HNHGCCJUINTMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C18H24Cl2N2O4 and a molecular weight of 403.3 g/mol . This compound is characterized by the presence of a dichlorobenzyl group and a piperidine ring, which is further substituted with a tert-butoxycarbonyl (Boc) protecting group and a methylamino group.

Preparation Methods

The synthesis of (3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amino group on the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the piperidine nitrogen attacks the electrophilic carbon of the dichlorobenzyl chloride.

    Final Coupling: The final step involves coupling the protected piperidine derivative with the appropriate carboxylate precursor under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors for better control over reaction conditions .

Chemical Reactions Analysis

(3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl group.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.

Common reagents for these reactions include TFA for deprotection, and oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) for redox reactions .

Scientific Research Applications

(3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis

Mechanism of Action

The mechanism of action of (3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or allosteric sites, leading to changes in enzyme activity or receptor signaling .

Comparison with Similar Compounds

Similar compounds to (3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichlorobenzyl and Boc-protected piperidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H26Cl2N2O4

Molecular Weight

417.3 g/mol

IUPAC Name

(3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C19H26Cl2N2O4/c1-19(2,3)27-17(24)22(4)16-5-7-23(8-6-16)18(25)26-12-13-9-14(20)11-15(21)10-13/h9-11,16H,5-8,12H2,1-4H3

InChI Key

HNHGCCJUINTMGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tert-butyl methyl(piperidin-4-yl)carbamate (1.25 g, 5.83 mmol), 3,5-dichlorobenzyl carbonochloridate (1.537 g, 6.42 mmol) and sat. sodium bicarbonate (0.583 ml, 5.83 mmol) in DCM (15 ml) was stirred at RT for 72 hrs. The resulting mixture was extracted with DCM and the combined organic extracts were dried over MgSO4, filtered and concentrated under pressure to afford the title compound which was used without further purification.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.537 g
Type
reactant
Reaction Step One
Quantity
0.583 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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